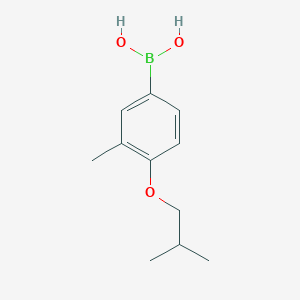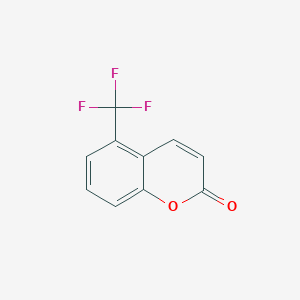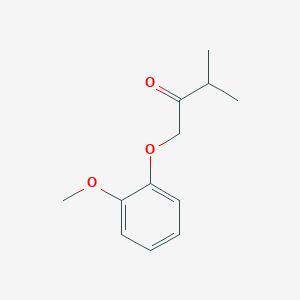![molecular formula C11H17NO4 B13699962 tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6S)-3-Boc-8-oxa-3-azabicyclo[420]octan-7-one is a bicyclic compound that features a unique structural framework This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxygen atom within the ring, and an azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one typically involves a multi-step process. One common method starts with the preparation of the bicyclic core through a [2+2] cycloaddition reaction. This reaction is carried out under an inert atmosphere, often using argon, and involves the use of anhydrous solvents such as toluene . The reaction mixture is cooled to low temperatures, around -78°C, to facilitate the cycloaddition.
Industrial Production Methods
While specific industrial production methods for (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol.
Applications De Recherche Scientifique
(1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the reactive amine group. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,7S)-bicyclo[5.2.0]nonan-4-one compound with (1S,6S)-2-methylbicyclo[4.2.0]octan-3-one .
- (1S,5S,6S,7S)-7-(benzyloxy)-5-(hydroxymethyl)-8,8-dimethyl-2-oxabicyclo[4.2.0]octan-3-one .
Uniqueness
What sets (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one apart is its unique structural framework, which combines a Boc-protected amine with a bicyclic ring system. This structure imparts specific chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3 |
Clé InChI |
WRKUIFISUJIKIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2C(C1)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)
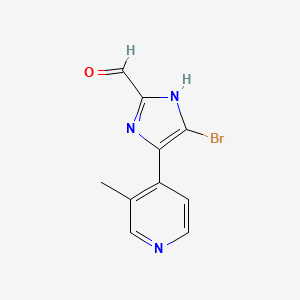
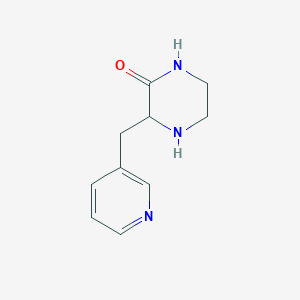
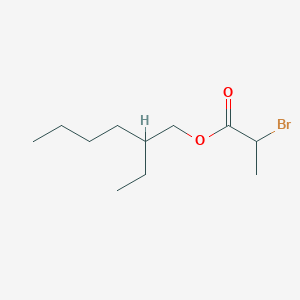
![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)
![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)

![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)

![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)

